![molecular formula C22H22FN3O3S B13376778 2-{[5-(4-fluorophenyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone](/img/structure/B13376778.png)
2-{[5-(4-fluorophenyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[5-(4-fluorophenyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone is a complex organic compound that features a triazole ring, a fluorophenyl group, and a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-fluorophenyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions.
Attachment of the Tetrahydro-2-furanylmethyl Group: This can be done via alkylation reactions.
Formation of the Sulfanyl Linkage: This involves thiolation reactions using thiol reagents.
Attachment of the Methoxyphenyl Group: This step typically involves electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the ketone group, leading to the formation of corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated, nitrated, or sulfonated derivatives
科学研究应用
Medicinal Chemistry: The compound’s triazole ring and fluorophenyl group make it a candidate for drug development, particularly as an antifungal or anticancer agent.
Materials Science: Its unique structure may be useful in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways involving triazole derivatives.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.
作用机制
The mechanism of action of 2-{[5-(4-fluorophenyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that interact with triazole or fluorophenyl groups.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
- 2-{[5-(4-chlorophenyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone
- 2-{[5-(4-bromophenyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone
Uniqueness
- Fluorophenyl Group : The presence of a fluorine atom can significantly alter the compound’s electronic properties and biological activity compared to its chloro or bromo analogs.
- Triazole Ring : The triazole ring provides unique binding properties and stability, making the compound distinct in its class.
属性
分子式 |
C22H22FN3O3S |
|---|---|
分子量 |
427.5 g/mol |
IUPAC 名称 |
2-[[5-(4-fluorophenyl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C22H22FN3O3S/c1-28-18-5-2-4-16(12-18)20(27)14-30-22-25-24-21(15-7-9-17(23)10-8-15)26(22)13-19-6-3-11-29-19/h2,4-5,7-10,12,19H,3,6,11,13-14H2,1H3 |
InChI 键 |
QAZJYSWXAUGKGS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C(=O)CSC2=NN=C(N2CC3CCCO3)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(3-methoxyphenyl)-8,8-dimethyl-2-(2-oxopropylsulfanyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13376715.png)
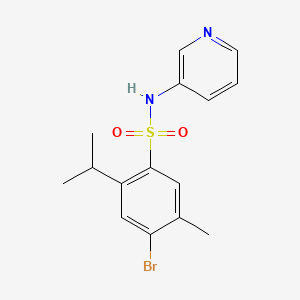
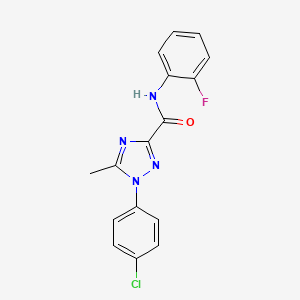
![2-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13376737.png)
![6-[3-(Allyloxy)phenyl]-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13376738.png)
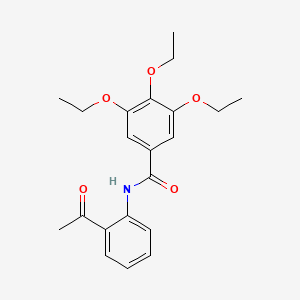
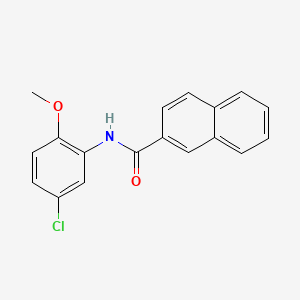
![1-[5-(4-bromophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B13376748.png)
![3-Methylpyrimido[1,2-a]benzimidazole-2,4-diol](/img/structure/B13376751.png)
![5-[4-(decyloxy)benzylidene]-2-thioxo-3-(9H-xanthen-9-yl)-1,3-thiazolidin-4-one](/img/structure/B13376753.png)
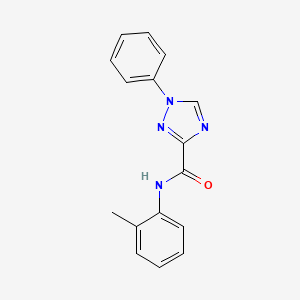
![3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-isobutyl-1,3-dihydro-2H-indol-2-one](/img/structure/B13376767.png)
acetate](/img/structure/B13376774.png)
![N-(2-chloro-6-fluorobenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B13376789.png)
